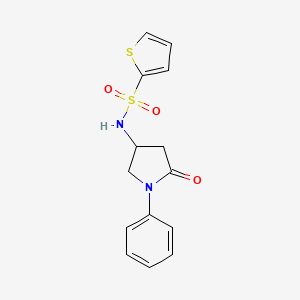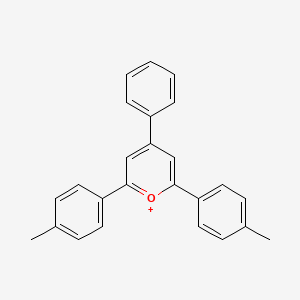
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PMPP and is widely used in various applications, including organic synthesis, material science, and biological research.
作用機序
PMPP acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of PMPP is based on the interaction between the pyrylium moiety and the biological molecule. PMPP has a high affinity for biological molecules, which allows it to selectively bind to specific targets.
Biochemical and Physiological Effects:
PMPP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biological research.
実験室実験の利点と制限
PMPP has several advantages for lab experiments, including its high sensitivity and selectivity for biological molecules. PMPP is also a non-toxic compound, which makes it safe to use in biological research. However, PMPP has some limitations, including its limited solubility in water and its tendency to aggregate in solution.
将来の方向性
There are several future directions for research on PMPP. One area of research is the development of new methods for synthesizing PMPP that are more efficient and cost-effective. Another area of research is the development of new applications for PMPP, including its use in medical diagnostics and drug discovery. Additionally, research on the interaction between PMPP and biological molecules could lead to the development of new probes for studying biological processes.
合成法
The synthesis of PMPP is a complex process that involves several steps. The most common method of synthesizing PMPP is through the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate. This reaction results in the formation of PMPP, which can be purified through recrystallization. Other methods of synthesizing PMPP include the reaction of 4-methylphenyl lithium with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate and the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-(4-methylphenyl)pyrylium tetrafluoroborate.
科学的研究の応用
PMPP has several scientific research applications, including its use as a fluorescent probe for the detection of biological molecules. PMPP has been used to detect proteins, nucleic acids, and lipids in biological samples. Additionally, PMPP has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. PMPP has also been used in material science research, where it has been used to synthesize conductive polymers and organic light-emitting diodes.
特性
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)
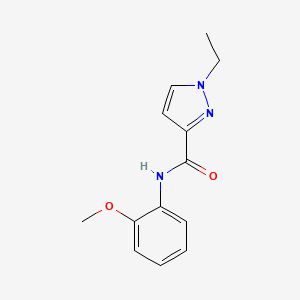


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
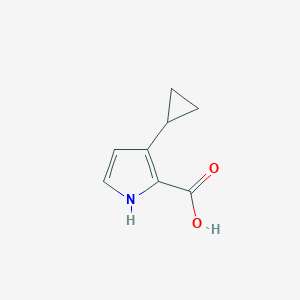
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
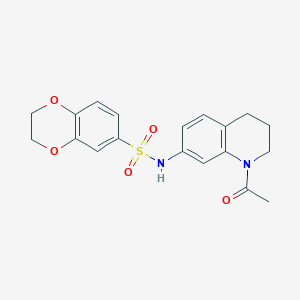
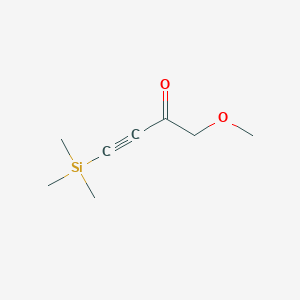
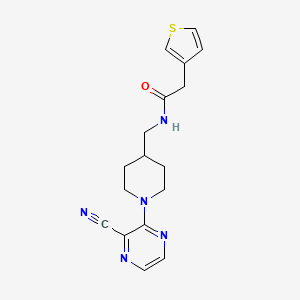
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
